3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Description
3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound featuring a trimethoxyphenyl group, a phenyl-tetrazole moiety, and a benzoic acid core.
Properties
IUPAC Name |
3,4,5-trimethoxy-2-[[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6S/c1-29-15-9-13(19(27)28)14(17(30-2)18(15)31-3)10-21-16(26)11-32-20-22-23-24-25(20)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,21,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZWNXHNOYZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)CNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the trimethoxybenzoic acid derivative. This can be achieved through the methylation of gallic acid or its derivatives . The phenyl-tetrazole moiety is introduced via a cyclization reaction involving phenylhydrazine and sodium azide . The final coupling of the two moieties is facilitated by peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. The phenyl-tetrazole moiety may interact with various enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
3,4,5-TRIMETHOXY-2-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID is unique due to its combination of a trimethoxyphenyl group and a phenyl-tetrazole moiety, which provides a distinct set of biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
